molecular formula C16H12O6 B1673257 Hispidulin CAS No. 1447-88-7

Hispidulin

Cat. No.: B1673257
CAS No.: 1447-88-7
M. Wt: 300.26 g/mol
InChI Key: IHFBPDAQLQOCBX-UHFFFAOYSA-N
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Mechanism of Action

Hispidulin is a flavonoid compound that has shown promising biological effects, particularly in the field of anticancer research . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It also targets Prostaglandin G/H synthase 2 (PTGS2), a common method for controlling inflammation-related diseases .

Mode of Action

This compound exerts its anticancer activities by interacting with its molecular targets, leading to significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It inhibits mast cell degranulation through the inhibition of the FcεR1 signaling pathway and suppresses the expression of inflammatory cytokines (TNF-α, IL-4, IL-6, and IL-13) through the suppression of the NF-κB signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It also suppresses the Nrf2/HO-1 signaling pathway, which plays a crucial role in oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, elimination, and toxicity (ADME-T) properties, are yet to be fully understood

Result of Action

This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to decrease the levels of immunoglobulin (Ig) E, type 2 inflammation, immune cell infiltration, and mast cell activation in the lung .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in a mast-cell-mediated ovalbumin (OVA)-induced allergic airway inflammation model, this compound alleviated symptoms of allergic asthma . .

Biochemical Analysis

Biochemical Properties

Hispidulin has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis .

Cellular Effects

This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . This compound induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . This compound was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival .

Molecular Mechanism

This compound has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . This compound induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . This compound was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival .

Temporal Effects in Laboratory Settings

This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways .

Dosage Effects in Animal Models

The anticancer properties of this compound were also tested in various animal models. The delivery mode via oral, subcutaneous and intraperitoneal injection of this compound has decreased tumor size in many animal models . Treatment with this compound given intraperitoneally causes a dose-dependent shrinkage of the HT-29 xenograft tumor .

Metabolic Pathways

This compound can modulate various signaling pathways involved in cancer development and progression, including the AMPK, ERK, and HIF-1 pathways . By targeting these pathways, this compound can regulate cell growth, survival, and other cellular processes associated with cancer . This compound can directly bind to and activate PPARα as an agonist and thus modulate the downstream lipid-metabolizing genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hispidulin can be synthesized through several methods. One common synthetic route involves the methylation of 6-hydroxyflavone. The reaction typically uses dimethyl sulfate as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. Plants like Artemisia and Salvia are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Hispidulin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields dihydroflavone derivatives.

    Substitution: Results in halogenated this compound derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Hispidulin is unique among flavones due to its broad spectrum of biological activities. Similar compounds include:

    Apigenin: Another flavone with anti-inflammatory and anticancer properties.

    Luteolin: Known for its antioxidant and anti-inflammatory effects.

    Chrysin: Exhibits anxiolytic and anti-inflammatory activities.

Compared to these compounds, this compound has shown a more diverse range of biological effects, particularly in its potential as an anticonvulsant and anticancer agent .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFBPDAQLQOCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162786
Record name Hispidulin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-88-7
Record name Hispidulin
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Record name Hispidulin
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Record name Hispidulin
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Record name Hispidulin
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Record name Hispidulin
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Record name HISPIDULIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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